molecular formula C7H9BrS B15232638 3-Bromo-2,4,5-trimethylthiophene

3-Bromo-2,4,5-trimethylthiophene

Cat. No.: B15232638
M. Wt: 205.12 g/mol
InChI Key: BFJFNKVVMHQWOS-UHFFFAOYSA-N
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Description

3-Bromo-2,4,5-trimethylthiophene is an organic compound with the molecular formula C₇H₉BrS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4,5-trimethylthiophene typically involves the bromination of 2,4,5-trimethylthiophene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4,5-trimethylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used, such as alkylated or arylated thiophenes.

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2,4,5-trimethylthiophene.

Scientific Research Applications

3-Bromo-2,4,5-trimethylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,5-trimethylthiophene depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions. In materials science, its electronic properties are exploited to create conductive materials. The molecular targets and pathways involved vary based on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3,4,5-trimethylthiophene
  • 3-Bromo-2,5-dimethylthiophene
  • 3-Bromo-2,4-dimethylthiophene

Uniqueness

3-Bromo-2,4,5-trimethylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Properties

IUPAC Name

3-bromo-2,4,5-trimethylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrS/c1-4-5(2)9-6(3)7(4)8/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJFNKVVMHQWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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